2-Methyl-2-pentenal - 14250-96-5

2-Methyl-2-pentenal

Catalog Number: EVT-1187597
CAS Number: 14250-96-5
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methyl-2-pentenal is an α,β-unsaturated aldehyde with a distinctive pungent, green, and fruity odor. [] It is a volatile organic compound found naturally in various sources, including onions, [] leeks, [] cashew apple juice, [] and Houttuynia cordata Thunb. [] It plays a significant role in scientific research due to its involvement in various chemical reactions and its presence in natural products.

Synthesis Analysis
  • Aldol Condensation of Propanal: This is a common method where propanal undergoes self-aldol condensation in the presence of a catalyst. Catalysts employed include hydroxide sodium solution, [] anion exchange resins, [, ] K2CO3/Al2O3, [, ] and natural marble powder-modified SBA-15. []
  • Oligomerization of Propanal: Basic zeolite catalysts (NaX, KNaX, KX, and CsNaX) and traditional solid basic catalysts (MgO and MgO-Al2O3 hydrotalcites) can be used to oligomerize propanal to 2-methyl-2-pentenal and other products. []
  • Thermal Degradation of S-(cis-1-Propenyl)-L-cysteine: UV-photolysis of this amino acid in oxygen-free aqueous solutions yields 2-methyl-2-pentenal along with other volatile flavor products. []
  • Thermal Degradation of S-(1-Propenyl)-L-cysteine Sulfoxide: Heating this amino acid, the lachrymatory precursor of onion, in the presence of water produces 2-methyl-2-pentenal as a major non-sulfur volatile degradation product. []
  • Reaction of l-Cysteine and Propanal: Heating a mixture of l-cysteine and propanal in triglyceride-water systems generates 2-methyl-2-pentenal as a major product. [] The reaction time and temperature significantly affect the yield and profile of the volatile products. []
Mechanism of Action

Detailed mechanistic studies have been performed for ozonolysis [] and reactions with peroxy radicals. []

Physical and Chemical Properties Analysis
  • Appearance: Colorless liquid []
  • Odor: Pungent, green, and fruity []
  • Boiling Point: 127-128 °C []
  • Solubility: Soluble in organic solvents like n-hexane [, ]
  • UV Absorption: Exhibits UV absorption, with the spectra reported in literature. []
Applications
  • Flavor and Fragrance Industry: Due to its characteristic odor, it contributes to the flavor profile of onions, leeks, and cashew apples. [, , ]
  • Chemical Synthesis: It serves as an intermediate in the synthesis of various compounds, including the sedative drug meprobamate. []
  • Atmospheric Chemistry: Kinetic and mechanistic studies involving its reaction with ozone and peroxy radicals provide valuable data for atmospheric modeling. [, ]
  • Food Science: Research investigates its formation during thermal processing of food and its impact on flavor. [, , , ]
  • Plant Science: Analysis of 2-methyl-2-pentenal in plants like Houttuynia cordata Thunb helps understand their metabolic pathways. []
  • Analytical Chemistry: It serves as a standard for gas chromatography and mass spectrometry analyses. [, ]
  • Electrochemistry: Its presence as an impurity in propionitrile can significantly influence voltammetric data, highlighting the importance of solvent purity. []

Propanal

  • Relevance: Propanal is a key starting material for the synthesis of 2-Methyl-2-pentenal through self-aldol condensation reactions. This reaction is discussed in several papers as a method for producing 2-Methyl-2-pentenal. [, , , , , , , , , , , ]

3-Hydroxy-2-methylpentanal (HP)

  • Relevance: 3-Hydroxy-2-methylpentanal is formed as an intermediate during the synthesis of 2-Methyl-2-pentenal. It undergoes dehydration to yield 2-Methyl-2-pentenal. []

2-Methylpentanal

  • Relevance: 2-Methylpentanal is a product of the selective hydrogenation of 2-Methyl-2-pentenal, a reaction studied for its potential in fine chemical synthesis. [, ]

2-Methyl-2-penten-1-ol (UA)

  • Relevance: 2-Methyl-2-penten-1-ol can be formed as a by-product during the hydrogenation of 2-Methyl-2-pentenal, especially if the reaction is not carefully controlled. Its formation competes with the production of the desired product, 2-Methylpentanal. [, ]

2-Methylpentan-1-ol (SA)

  • Relevance: 2-Methylpentan-1-ol is the product of complete hydrogenation of 2-Methyl-2-pentenal. The selectivity towards this product versus other hydrogenation products like 2-Methylpentanal and 2-Methyl-2-penten-1-ol depends on the catalyst and reaction conditions. [, ]

2-Ethyl-3,5-dimethylcyclo-2-pentenone

  • Relevance: 2-Ethyl-3,5-dimethylcyclo-2-pentenone can be produced through the oligomerization of propanal, where 2-Methyl-2-pentenal serves as an intermediate. []

Formaldehyde

  • Relevance: Formaldehyde can react with propanal in a cross-aldol condensation, potentially leading to different products than the self-condensation of propanal, which forms 2-Methyl-2-pentenal. []

Glyoxal

  • Relevance: Glyoxal, along with methylglyoxal, is highlighted for its potential to participate in cross-aldol condensation reactions with propanal in atmospheric aerosols, leading to the formation of complex organic compounds that contribute to aerosol properties. [, ]

Methylglyoxal

  • Relevance: Similar to glyoxal, methylglyoxal is mentioned for its ability to react with propanal in cross-aldol condensations within atmospheric aerosols, contributing to the complex organic composition of these aerosols. [, ]

Propanal, 2,4,6-triethyl-1,3,5-trioxane

  • Relevance: This trioxane is identified as a significant product in the reactions of propanal under acidic conditions, particularly in the context of atmospheric aerosols containing sulfuric acid. This highlights a potential fate of propanal in such environments. []

S-(1-Propenyl)-L-cysteine Sulfoxide

  • Relevance: The thermal degradation of S-(1-Propenyl)-L-cysteine Sulfoxide can produce 2-Methyl-2-pentenal as a major volatile compound, particularly in the presence of water. This degradation pathway contributes to the flavor profile of cooked onions. []

1-Propanethiol

  • Relevance: 1-Propanethiol is a major volatile sulfur compound found in onions, alongside 2-Methyl-2-pentenal. The relative amounts of these compounds contribute to the distinct flavors of different Allium species. [, ]

Dipropyl Disulfide

  • Relevance: Dipropyl disulfide is another major volatile sulfur compound found in onions, often present alongside 2-Methyl-2-pentenal. Their relative abundance can vary between different onion cultivars and contribute to differences in flavor profiles. [, ]

Methyl Propyl Disulfide

  • Relevance: Like dipropyl disulfide, methyl propyl disulfide is a key sulfur-containing volatile in onions and is frequently found alongside 2-Methyl-2-pentenal. The balance of these compounds contributes to the complexity of onion flavor. [, ]

Properties

CAS Number

14250-96-5

Product Name

2-Methyl-2-pentenal

IUPAC Name

(E)-2-methylpent-2-enal

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4+

InChI Key

IDEYZABHVQLHAF-GQCTYLIASA-N

SMILES

CCC=C(C)C=O

Solubility

Insoluble in water; soluble in ether, benzene, methanol
soluble (in ethanol)

Canonical SMILES

CCC=C(C)C=O

Isomeric SMILES

CC/C=C(\C)/C=O

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